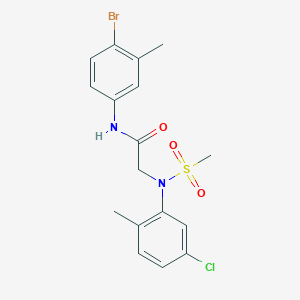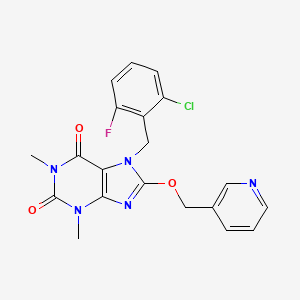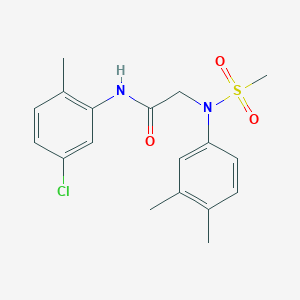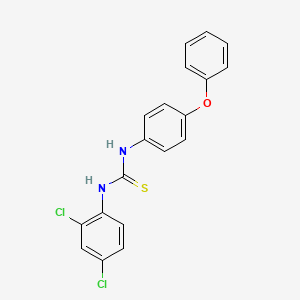
N-(4-acetylphenyl)-3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide
描述
N-(4-acetylphenyl)-3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide (abbreviated as AIPC) is a novel pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. AIPC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has been shown to inhibit COX-2 activity, leading to a reduction in inflammation and pain. This compound has also been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and immunomodulatory effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also relatively easy to synthesize using standard laboratory equipment and techniques. However, this compound has some limitations for lab experiments, including its high cost and limited availability. This compound is also sensitive to light and air, which can degrade its quality and reduce its effectiveness.
未来方向
There are several future directions for the research and development of N-(4-acetylphenyl)-3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, including:
1. Further investigation of the mechanism of action of this compound, including its interactions with COX-2 and the immune system.
2. Exploration of the potential applications of this compound in the treatment of various diseases, such as cancer, inflammation, and pain.
3. Development of new synthesis methods for this compound that are more efficient and cost-effective.
4. Optimization of the pharmacokinetic properties of this compound, such as its bioavailability and half-life, to improve its efficacy and safety.
5. Investigation of the potential applications of this compound in material science, such as organic electronics and optoelectronics.
Conclusion:
In conclusion, this compound is a novel pyrazole derivative that has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of this compound, including further investigation of its mechanism of action and potential applications in various fields.
科学研究应用
N-(4-acetylphenyl)-3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. In pharmacology, this compound has been studied for its effects on the central nervous system, cardiovascular system, and immune system. In material science, this compound has been explored for its potential applications in organic electronics and optoelectronics.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-19(2)18-34-25-15-11-22(12-16-25)27-26(17-31(30-27)24-7-5-4-6-8-24)28(33)29-23-13-9-21(10-14-23)20(3)32/h4-17,19H,18H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXGBCTTOFYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(benzylthio)methyl]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3617553.png)
![2,4-dimethyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3617565.png)
![N,N'-1,2-phenylenebis[2-(phenylthio)acetamide]](/img/structure/B3617566.png)
![4-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617574.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3617579.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3617586.png)
![N-[(4-bromophenyl)sulfonyl]-N-(2-chlorobenzyl)glycine](/img/structure/B3617603.png)
![4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide](/img/structure/B3617616.png)

![2,2,2-trichloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617635.png)

![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B3617653.png)
